2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine
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Overview
Description
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine is a chemical compound that features a piperidine ring substituted with a chloromethyl group and a pyrimidine ring.
Preparation Methods
The synthesis of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine typically involves the reaction of piperidine derivatives with chloromethylating agents under controlled conditions. One common method includes the reaction of 4-(chloromethyl)piperidine with pyrimidine in the presence of a base to facilitate nucleophilic substitution . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine can be compared with other piperidine and pyrimidine derivatives:
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring but differ in their substituents and biological activities.
Pyrimidine Derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine exhibit different structural features and are studied for their unique biological properties.
The uniqueness of this compound lies in its combination of the piperidine and pyrimidine rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-(chloromethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10/h1,4-5,9H,2-3,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOONRMTEFSPSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)C2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561629 |
Source
|
Record name | 2-[4-(Chloromethyl)piperidin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111247-62-2 |
Source
|
Record name | 2-[4-(Chloromethyl)piperidin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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